![molecular formula C17H16BrNO B14208836 Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-52-2](/img/structure/B14208836.png)
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is a compound that features a methanone group bonded to a phenyl ring substituted with a bromine atom and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and efficiency. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, the bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group in the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-bromophenyl)phenyl-: Similar structure but lacks the pyrrolidinyl group.
Methanone, (3-methylphenyl)phenyl-: Similar structure but has a methyl group instead of a bromine atom.
Uniqueness
Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-, is unique due to the presence of both the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
834895-52-2 |
|---|---|
Fórmula molecular |
C17H16BrNO |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
(3-bromo-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2 |
Clave InChI |
JUXYZCBMFBGDDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


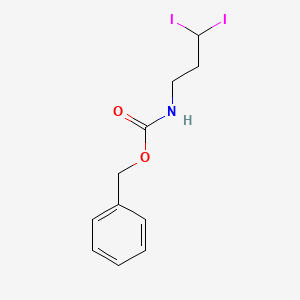
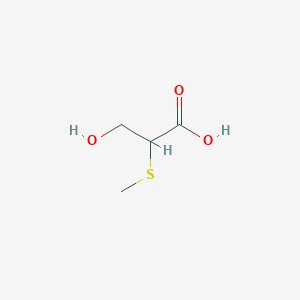

![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
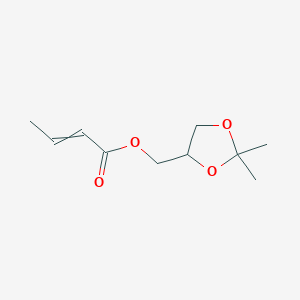
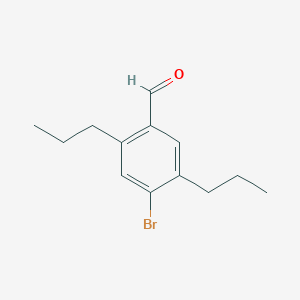
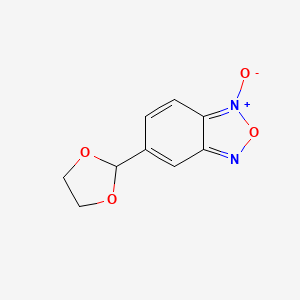
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)


![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
